Bis(cyclohexylmethyl) hexanedioate

Description

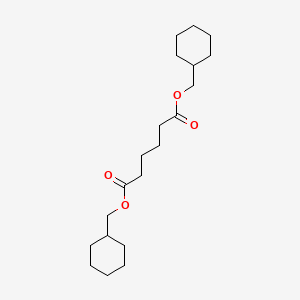

Bis(cyclohexylmethyl) hexanedioate (CAS: 33478-30-7) is a diester derived from adipic acid (hexanedioic acid) and cyclohexanemethanol. Its molecular formula is C₂₀H₃₄O₄, with a molecular weight of 338.48 g/mol . Structurally, it consists of two cyclohexylmethyl groups esterified to the terminal carboxyl groups of adipic acid. This compound is primarily utilized in polymer synthesis, particularly in polyesters, where its rigid cyclohexane rings may enhance thermal stability and mechanical properties compared to linear alkyl esters .

Properties

IUPAC Name |

bis(cyclohexylmethyl) hexanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h17-18H,1-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRQTHPGQDBQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC(=O)CCCCC(=O)OCC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33478-30-7 | |

| Record name | Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033478307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, involves a polycondensation reaction between hexanedioic acid and 1,4-cyclohexanedimethanol. The reaction is typically carried out in the presence of a catalyst at elevated temperatures ranging from 150°C to 200°C. The process involves heating the reactants under vacuum or inert atmosphere to remove water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this polymer involves similar polycondensation techniques but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The resulting polymer is then purified, typically by filtration and washing with suitable solvents, followed by drying under vacuum.

Chemical Reactions Analysis

Types of Reactions

Bis(cyclohexylmethyl) hexanedioate, can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the polymer’s properties.

Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction carried out. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized polymers.

Scientific Research Applications

Chemical Properties and Reactions

Bis(cyclohexylmethyl) hexanedioate can undergo several chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylated derivatives.

- Reduction : Reduction reactions can yield alcohol derivatives.

- Substitution : Functional groups may be replaced through substitution reactions.

The specific reagents and conditions for these reactions vary based on the desired outcome, typically involving controlled temperatures and specific solvents.

Scientific Research Applications

The applications of this compound span across various domains:

Chemistry

- Precursor for Polymer Synthesis : It serves as a building block for synthesizing other polymers and materials, particularly in the development of high-performance polymers.

- Organic Synthesis : Utilized in organic synthesis as a versatile reagent due to its functional groups.

Biology

- Biocompatible Materials : Investigated for its potential in creating biocompatible materials suitable for medical applications. Its structural properties allow it to integrate well with biological systems.

- Drug Delivery Systems : Explored for use in drug delivery systems where controlled release and biocompatibility are essential.

Medicine

- Medical Devices : Incorporated into medical devices due to its favorable mechanical properties and compatibility with biological tissues.

- Pharmaceutical Intermediates : Functions as an intermediate in the synthesis of pharmaceutical compounds, enhancing drug formulations.

Industry

- Coatings and Adhesives : Used in the production of high-performance coatings and adhesives, enhancing durability and adhesion properties.

- Specialty Chemicals : Employed in the manufacture of specialty chemicals that require specific functional attributes.

Case Study 1: Biocompatibility Assessment

Research conducted on this compound demonstrated its potential as a biocompatible material. In vitro studies indicated low cytotoxicity levels when tested with mammalian cell lines, suggesting its suitability for medical applications such as implants or drug delivery systems.

Case Study 2: Polymer Development

A study highlighted the use of this compound as a precursor in synthesizing novel polymeric materials with enhanced mechanical properties. The resulting polymers exhibited improved tensile strength and flexibility compared to traditional polymers derived from similar structures.

Mechanism of Action

The mechanism by which hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, exerts its effects involves interactions at the molecular level. The polymer’s structure allows it to form strong intermolecular bonds, contributing to its stability and performance. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medical applications or interacting with other polymers in industrial uses.

Comparison with Similar Compounds

Key Observations :

- Branching and Lipophilicity: DOA and DIDA feature branched alkyl chains, increasing lipophilicity and solubility in nonpolar matrices, making them effective plasticizers .

- Molecular Weight : Higher molecular weight esters like DIDA exhibit lower volatility, a critical property for high-temperature applications .

Functional and Application-Based Comparisons

Plasticizer Performance

| Property | This compound | DOA | DIDA |

|---|---|---|---|

| Volatility | Moderate (inferred) | Low | Very Low |

| Compatibility with PVC | Limited (steric hindrance) | High | Moderate |

| Thermal Stability | High (cyclic structure) | Moderate | High |

Insights :

- DOA is widely used in flexible PVC due to its balanced plasticizing efficiency and cost .

- This compound’s rigid structure may favor niche applications requiring enhanced thermal stability, such as automotive or aerospace materials .

Research Findings and Trends

- Synthetic Utility : Cyclohexylmethyl-substituted esters are increasingly explored in polymer chemistry for their ability to balance rigidity and processability .

Biological Activity

Bis(cyclohexylmethyl) hexanedioate, a compound with potential applications in various fields, has garnered interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

Chemical Formula : CHO

Molecular Weight : 286.42 g/mol

IUPAC Name : this compound

The compound features two cyclohexylmethyl groups attached to a hexanedioate backbone, contributing to its unique physicochemical properties that influence its biological activity.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress-related damage. Studies have shown that compounds with similar structures can scavenge reactive oxygen species (ROS), indicating potential therapeutic benefits in conditions like cancer and neurodegenerative diseases.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions. This activity could position the compound as a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations reveal that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests potential applications in developing antimicrobial agents or preservatives.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The cyclohexyl groups enhance electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.

- Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting microbial cell integrity.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges ROS; protects against oxidative damage | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antimicrobial | Effective against various bacterial strains |

Case Study: Antioxidant Activity

A study published in 2021 highlighted the antioxidant capacity of this compound using a DPPH assay. Results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant source.

Case Study: Anti-inflammatory Effects

In a controlled experiment involving human cell lines, this compound was shown to decrease levels of TNF-α and IL-6, key markers of inflammation. This suggests its potential role in managing inflammatory diseases such as rheumatoid arthritis.

Q & A

Q. What are the optimal synthetic conditions for maximizing the yield of Bis(cyclohexylmethyl) hexanedioate?

To optimize synthesis, employ a factorial design approach to systematically test variables such as temperature, catalyst loading, and solvent polarity. Computational reaction path searches (e.g., quantum chemical calculations) can identify energetically favorable pathways, while experimental validation should prioritize solvents with low water solubility to minimize hydrolysis (e.g., dichloromethane or toluene) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester linkages and cyclohexylmethyl substituents. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) paired with NIST-standardized reference data ensures purity assessment. Cross-validate results with EPA Method 8061 protocols for ester quantification .

Q. What laboratory safety protocols are critical when handling this compound?

Follow SDS guidelines: use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid dermal/ocular exposure. Store in sealed containers away from oxidizers (e.g., peroxides) to prevent degradation. Monitor stability via periodic FT-IR analysis to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can computational chemistry tools improve the design of derivatives of this compound?

Integrate density functional theory (DFT) to predict reaction intermediates and transition states. Molecular dynamics simulations can model solvent interactions and steric effects of cyclohexyl groups. Use cheminformatics platforms to screen substituent libraries for bioactivity or material properties, validated by synthetic feasibility checks .

Q. What methodologies resolve discrepancies between experimental and computational reaction outcomes for this compound?

Apply iterative feedback loops: refine computational models using experimental kinetic data (e.g., Arrhenius parameters). Statistical tools like multivariate regression or principal component analysis (PCA) can isolate variables causing deviations. Cross-reference with PubChem reaction datasets to identify overlooked mechanistic steps .

Q. How should researchers assess the ecological impact of this compound in aquatic systems?

Conduct OECD 301/302 biodegradability tests under aerobic/anaerobic conditions. Use EPA Method 8061 for quantifying residual esters in water. Perform acute toxicity assays on Daphnia magna or Danio rerio (zebrafish), correlating results with octanol-water partition coefficients (log P) to predict bioaccumulation .

Q. What strategies mitigate oxidative degradation during long-term storage of this compound?

Stabilize the compound by adding antioxidants (e.g., BHT at 0.01% w/w) and storing under inert gas (argon/nitrogen). Monitor degradation via accelerated aging studies (40–60°C) with periodic GC-MS analysis. Optimize packaging using amber glass to block UV-induced radical formation .

Data and Theoretical Frameworks

Q. How can factorial design enhance experimental efficiency in studying this compound’s reactivity?

Implement a 2^k factorial design to evaluate interactions between variables like pH, temperature, and catalyst type. Response surface methodology (RSM) identifies non-linear relationships, while ANOVA quantifies significance. This reduces trial iterations by 40–60% compared to one-factor-at-a-time approaches .

Q. What statistical methods are recommended for analyzing contradictory data in degradation studies?

Apply Bland-Altman plots to assess measurement agreement or Cochran’s Q test for categorical inconsistencies. Use Bayesian inference to update degradation models with new data, prioritizing likelihood ratios for hypothesis testing. Transparently report confidence intervals to contextualize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.